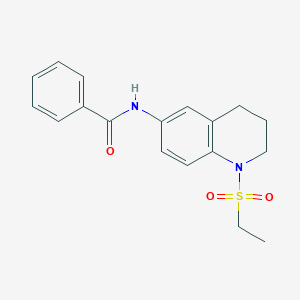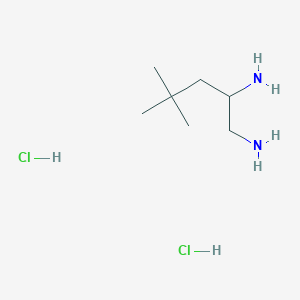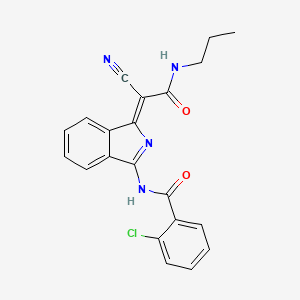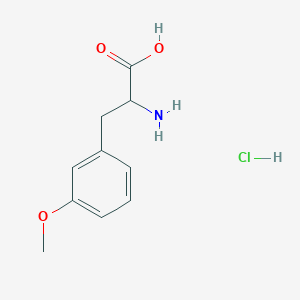![molecular formula C14H10N4 B2395833 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile CAS No. 286380-59-4](/img/structure/B2395833.png)
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is a chemical compound with the molecular formula C14H10N4 . It has a molecular weight of 234.26 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is planar . The InChI code for the compound is 1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 .
Physical And Chemical Properties Analysis
The compound “2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is a solid . It has a molecular weight of 234.26 g/mol . The InChI code for the compound is 1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 .
Scientific Research Applications
Antibacterial Materials
A study by Pallavicini et al. (2013) demonstrated the use of a propyltrimethoxysilane-modified 2,2'-bipyridine ligand for creating antibacterial materials. This ligand, when grafted onto glass surfaces and combined with Cu(2+) ions, exhibited significant microbicidal effects against Escherichia coli and Staphylococcus aureus, despite the trace amounts of copper present. This indicates the potential of 2,2'-bipyridine derivatives in developing surfaces with antibacterial properties (Pallavicini et al., 2013).
Photophysical Properties
Fernando et al. (1996) explored the photophysical properties of a polypyridylruthenium(II) complex involving 2,2'-bipyridine. This study highlighted the unique emission properties of the complex in different solvents, such as acetonitrile and water, indicating its potential use in light-sensitive applications (Fernando et al., 1996).
Synthetic Fluorophores
Krinochkin et al. (2017) developed an efficient synthesis method for 5,5'-diaryl-2,2'-bipyridines, derivatives of 2,2'-bipyridine. These compounds exhibited intense emission in acetonitrile solution and showed significant bathochromic shifts in absorption and emission maxima. This research opens up possibilities for new fluorophores based on 2,2'-bipyridine structures (Krinochkin et al., 2017).
Conducting Polymers
Yamamoto et al. (1990) reported the synthesis of poly(2,2'-bipyridine-5,5'-diyl) through a reaction involving 5,5'-dibromo-2,2'-bipyridine. The resultant polymer showed properties similar to poly(2,5-pyridinediyl) and could form complexes with Fe2+ and Ru2+. This finding suggests its potential application in the development of conducting polymers (Yamamoto et al., 1990).
Catalytic Activity in CO2 Reduction
Smieja and Kubiak (2010) conducted a study on Re(bipy)(CO)(3)Cl complexes, where bipy represents 2,2'-bipyridine derivatives. They found that Re(bipy-tBu)(CO)(3)Cl significantly improved the catalytic reduction of carbon dioxide to carbon monoxide. This research highlights the role of 2,2'-bipyridine derivatives in enhancing catalytic processes for environmental applications (Smieja & Kubiak, 2010).
Safety and Hazards
properties
IUPAC Name |
2-[6-[5-(cyanomethyl)pyridin-2-yl]pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDVCQDDAPUWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)
![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)

![N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2395759.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2395760.png)


![Prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2395765.png)


![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2395772.png)
